(Butan-2-yl)[(3-nitrophenyl)methyl]amine
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Overview
Description
(Butan-2-yl)[(3-nitrophenyl)methyl]amine is an organic compound with the molecular formula C11H16N2O2 and a molecular weight of 208.26 g/mol . This compound is characterized by the presence of a butan-2-yl group attached to a [(3-nitrophenyl)methyl]amine moiety. It is primarily used for research purposes and has various applications in scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Butan-2-yl)[(3-nitrophenyl)methyl]amine typically involves the reaction of butan-2-amine with 3-nitrobenzyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
(Butan-2-yl)[(3-nitrophenyl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Nitroso or hydroxylamine derivatives.
Substitution: N-alkylated or N-acylated products.
Scientific Research Applications
(Butan-2-yl)[(3-nitrophenyl)methyl]amine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (Butan-2-yl)[(3-nitrophenyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The butan-2-yl group may also contribute to the compound’s lipophilicity, enhancing its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
(Butan-2-yl)[(2-chlorophenyl)methyl]amine: Similar structure but with a chloro group instead of a nitro group.
(Butan-2-yl)[(4-methoxyphenyl)methyl]amine: Similar structure but with a methoxy group instead of a nitro group.
Uniqueness
(Butan-2-yl)[(3-nitrophenyl)methyl]amine is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The nitro group can participate in redox reactions, making the compound useful in various chemical and biological studies .
Properties
Molecular Formula |
C11H16N2O2 |
---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
N-[(3-nitrophenyl)methyl]butan-2-amine |
InChI |
InChI=1S/C11H16N2O2/c1-3-9(2)12-8-10-5-4-6-11(7-10)13(14)15/h4-7,9,12H,3,8H2,1-2H3 |
InChI Key |
FIPOFFDFDJIKRV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NCC1=CC(=CC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.